molecular formula C15H17N3O2S B5528173 N-[2-(5-methyl-1,3,4-thiadiazol-2-yl)ethyl]chromane-3-carboxamide

N-[2-(5-methyl-1,3,4-thiadiazol-2-yl)ethyl]chromane-3-carboxamide

Cat. No. B5528173
M. Wt: 303.4 g/mol
InChI Key: QKIDLMRBAHZDQE-UHFFFAOYSA-N
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Description

Compounds incorporating 1,3,4-thiadiazole moieties and chromane structures are of significant interest due to their potential biological activities and applications in various fields of chemistry and pharmacology. These compounds are synthesized through various chemical reactions and exhibit distinct physical and chemical properties.

Synthesis Analysis

The synthesis of compounds with 1,3,4-thiadiazole moieties often involves cyclization reactions and interactions with different functional groups. For example, a straightforward synthesis method for 2-chloro-N-(5-(cyanomethyl)-1,3,4-thiadiazol-2-yl)benzamide, a precursor for novel heterocyclic compounds, has been reported, highlighting efficient synthetic methodologies and the potential for creating new compounds with insecticidal activity (Mohamed et al., 2020).

Molecular Structure Analysis

The molecular structure of compounds containing 1,3,4-thiadiazole and chromane units is characterized using various spectroscopic techniques, including IR, 1H, and 13C NMR. These methods provide insights into the compounds' structural features and the nature of their molecular interactions, such as hydrogen bonding and π-π interactions, which are crucial for understanding their properties and reactivity (Wawrzycka-Gorczyca & Siwek, 2011).

Chemical Reactions and Properties

Compounds incorporating 1,3,4-thiadiazole moieties participate in various chemical reactions, which can alter their properties and applications. For instance, reactions with bases or nucleophiles can lead to new derivatives with potential biological activity. Understanding these reactions is essential for developing new compounds and exploring their applications (Remizov et al., 2019).

Physical Properties Analysis

The physical properties of these compounds, such as melting points, solubility, and stability, are influenced by their molecular structure. These properties are critical for their practical applications and for determining the conditions under which they can be used or stored.

Chemical Properties Analysis

The chemical properties, including reactivity, acidity, basicity, and the ability to undergo specific reactions, are determined by the functional groups present in the molecules. For compounds containing 1,3,4-thiadiazole and chromane structures, these properties might include the ability to act as ligands in coordination complexes, participate in hydrogen bonding, and undergo electrophilic and nucleophilic substitutions (Yu et al., 2022).

properties

IUPAC Name

N-[2-(5-methyl-1,3,4-thiadiazol-2-yl)ethyl]-3,4-dihydro-2H-chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2S/c1-10-17-18-14(21-10)6-7-16-15(19)12-8-11-4-2-3-5-13(11)20-9-12/h2-5,12H,6-9H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKIDLMRBAHZDQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)CCNC(=O)C2CC3=CC=CC=C3OC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(5-methyl-1,3,4-thiadiazol-2-yl)ethyl]chromane-3-carboxamide

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